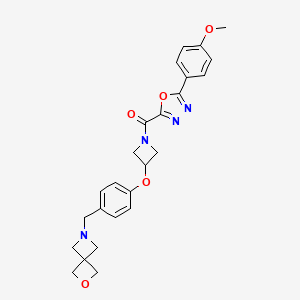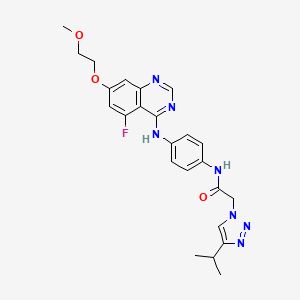
アジド-PEG1-メチルエステル
概要
説明
Azido-PEG1-methyl ester, also known as methyl 3-(2-azidoethoxy)propanoate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications. The compound contains an azide group and a methyl ester, which enable it to participate in click chemistry reactions, enhancing its utility in various scientific fields .
科学的研究の応用
Azido-PEG1-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates. .
Biology: Employed in the labeling and tracking of biomolecules. .
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents. .
Industry: Applied in the development of advanced materials and coatings. .
作用機序
Target of Action
Azido-PEG1-methyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The azide group in Azido-PEG1-methyl ester enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG1-methyl ester is the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Azido-PEG1-methyl ester is the selective degradation of target proteins when it is used in the synthesis of PROTACs . This is achieved through the ubiquitin-proteasome system .
生化学分析
Biochemical Properties
Azido-PEG1-Methyl ester is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs. The azide group in Azido-PEG1-Methyl ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Cellular Effects
The cellular effects of Azido-PEG1-Methyl ester are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
Azido-PEG1-Methyl ester, as a click chemistry reagent, contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at -20°C for optimal stability .
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG1-methyl ester can be synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG-based structure. One common method involves the reaction of a PEG-based alcohol with a halogenated compound to form an intermediate, which is then treated with sodium azide to introduce the azide group. The final step involves esterification to form the methyl ester .
Industrial Production Methods
In industrial settings, the production of Azido-PEG1-methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
Azido-PEG1-methyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in Azido-PEG1-methyl ester can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes, forming triazoles. .
Esterification and Hydrolysis: The methyl ester group can undergo esterification and hydrolysis reactions, forming carboxylic acids and alcohols
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkynes.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves strained alkynes such as DBCO or BCN.
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and base or acid catalysts
Major Products Formed
Triazoles: Formed from CuAAC and SPAAC reactions.
Carboxylic Acids and Alcohols: Formed from hydrolysis of the methyl ester group
類似化合物との比較
Similar Compounds
Azido-PEG2-methyl ester: Contains a longer PEG spacer, providing increased solubility and flexibility.
Azido-PEG3-methyl ester:
Azido-PEG4-methyl ester: Offers even greater solubility and flexibility due to the longer PEG chain
Uniqueness
Azido-PEG1-methyl ester is unique due to its shorter PEG spacer, which provides a balance between solubility and structural rigidity. This makes it particularly useful in applications where a shorter linker is desired, such as in the synthesis of compact PROTAC molecules .
特性
IUPAC Name |
methyl 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-11-6(10)2-4-12-5-3-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQALTVGFQMCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239523 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-80-2 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)


![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)


![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)





